
Dimethyl 3-ethylbenzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-ethylbenzene-1,2-dicarboxylate is an organic compound with the molecular formula C12H14O4 It is a derivative of benzene, featuring two ester groups and an ethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-ethylbenzene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 3-ethylbenzene-1,2-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-ethylbenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 3-ethylbenzene-1,2-dicarboxylic acid.
Reduction: 3-ethylbenzene-1,2-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 3-ethylbenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism by which dimethyl 3-ethylbenzene-1,2-dicarboxylate exerts its effects depends on the specific reaction or application. In ester hydrolysis, for example, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and methanol. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Similar structure but lacks the ethyl group.
Dimethyl acetylenedicarboxylate: Contains a triple bond instead of the benzene ring.
Dimethyl terephthalate: Features ester groups on a para-substituted benzene ring.
Uniqueness
Dimethyl 3-ethylbenzene-1,2-dicarboxylate is unique due to the presence of both ester and ethyl groups on the benzene ring, which can influence its reactivity and applications
Properties
CAS No. |
50919-61-4 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
dimethyl 3-ethylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O4/c1-4-8-6-5-7-9(11(13)15-2)10(8)12(14)16-3/h5-7H,4H2,1-3H3 |
InChI Key |
BHISBMLCPDHRHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


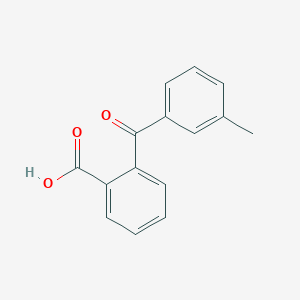
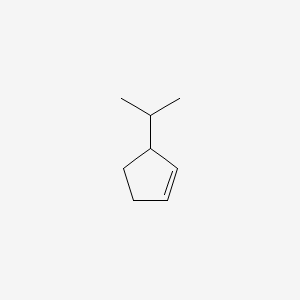
![Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate](/img/structure/B14144649.png)
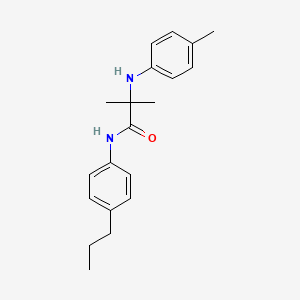
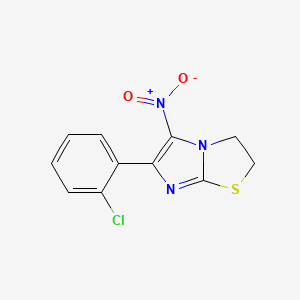
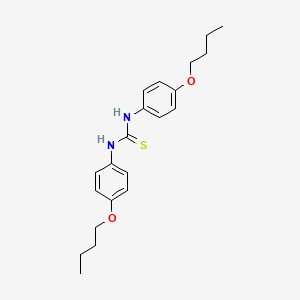
![2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14144682.png)
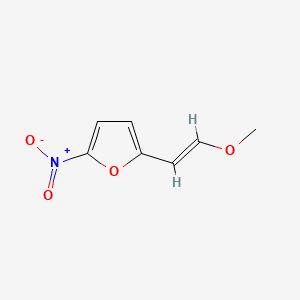
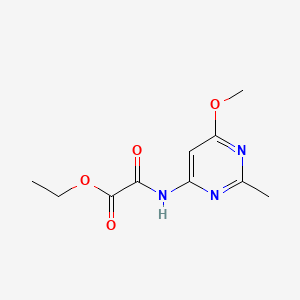
![methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14144701.png)
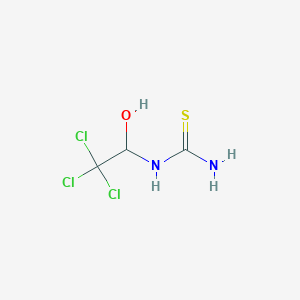
![7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one](/img/structure/B14144727.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide](/img/structure/B14144729.png)
![4-(2-bromophenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14144733.png)
